1-(3,5-Dimethyl-2-oxo-1-phenylimidazol-4-yl)-3-(4-methylsulfanylphenyl)urea
Overview
Description
N-(3,5-dimethyl-2-oxo-1-phenyl-2,3-dihydro-1H-imidazol-4-yl)-N’-[4-(methylthio)phenyl]urea is a complex organic compound with a unique structure that combines an imidazole ring with a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethyl-2-oxo-1-phenyl-2,3-dihydro-1H-imidazol-4-yl)-N’-[4-(methylthio)phenyl]urea typically involves the reaction of 3,5-dimethyl-2-oxo-1-phenyl-2,3-dihydro-1H-imidazole with 4-(methylthio)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethyl-2-oxo-1-phenyl-2,3-dihydro-1H-imidazol-4-yl)-N’-[4-(methylthio)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-(3,5-dimethyl-2-oxo-1-phenyl-2,3-dihydro-1H-imidazol-4-yl)-N’-[4-(methylthio)phenyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,5-dimethyl-2-oxo-1-phenyl-2,3-dihydro-1H-imidazol-4-yl)-N’-[4-(methylthio)phenyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dimethyl-2-oxo-1-phenyl-2,3-dihydro-1H-imidazol-4-yl)-N’-phenylurea
- N-(3,5-dimethyl-2-oxo-1-phenyl-2,3-dihydro-1H-imidazol-4-yl)-N’-[4-(methylthio)phenyl]thiourea
Uniqueness
N-(3,5-dimethyl-2-oxo-1-phenyl-2,3-dihydro-1H-imidazol-4-yl)-N’-[4-(methylthio)phenyl]urea is unique due to the presence of both the imidazole ring and the methylthio group, which confer specific chemical and biological properties. This combination makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-(3,5-dimethyl-2-oxo-1-phenylimidazol-4-yl)-3-(4-methylsulfanylphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-13-17(21-18(24)20-14-9-11-16(26-3)12-10-14)22(2)19(25)23(13)15-7-5-4-6-8-15/h4-12H,1-3H3,(H2,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWFSTZGHOZWOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=O)N1C2=CC=CC=C2)C)NC(=O)NC3=CC=C(C=C3)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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